molecular formula C16H22F17N3Si B574340 (Heptadecaflroro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane CAS No. 186599-45-1

(Heptadecaflroro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane

Cat. No.: B574340
CAS No.: 186599-45-1
M. Wt: 607.431
InChI Key: CXRUQQUTBBWWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane is an organosilane compound with the chemical formula C16H22F17N3Si. It is a liquid at room temperature and is known for its unique properties due to the presence of both fluorinated and amino groups. This compound is often used as a chemical intermediate in various industrial applications .

Mechanism of Action

Target of Action

(Heptadecaflroro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane is a chemical intermediate . The primary targets of this compound are the reactants in the chemical reactions where it is used as an intermediate. The role of this compound is to facilitate the transformation of these reactants into the desired products.

Result of Action

The result of the action of this compound is the transformation of reactants into desired products in the chemical reactions where it is used as an intermediate. The molecular and cellular effects of this compound’s action depend on the specific reactions and the nature of the reactants and products .

Disclaimer: The use of this compound should always be conducted in accordance with relevant safety guidelines and regulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane typically involves the reaction of a fluorinated alkylsilane with dimethylamine. One common method includes the reaction of heptadecafluorodecyltrimethoxysilane with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but with enhanced safety and efficiency measures. The reaction is conducted in specialized reactors that allow for precise control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces silanols and dimethylamine.

    Substitution: Yields substituted silanes with different functional groups.

    Condensation: Forms siloxane polymers or networks.

Scientific Research Applications

(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trimethoxysilane
  • (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane

Uniqueness

(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)tris(dimethylamino)silane is unique due to its combination of fluorinated and amino functionalities. This makes it highly versatile for various applications, providing both hydrophobicity and reactivity. In comparison, similar compounds may lack the amino groups, limiting their reactivity and range of applications .

Properties

IUPAC Name

N-[bis(dimethylamino)-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F17N3Si/c1-34(2)37(35(3)4,36(5)6)8-7-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRUQQUTBBWWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F17N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895634
Record name 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)-N,N,N',N',N'',N''-hexamethylsilanetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186599-45-1
Record name 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)-N,N,N',N',N'',N''-hexamethylsilanetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.